4-Methoxy-2-(trifluoromethyl)benzonitrile

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemistry teams requiring the 2-CF3-4-OMe benzonitrile regioisomer for AR modulator or kinase inhibitor synthesis frequently encounter supply inconsistency and regioisomeric impurity. This compound delivers the exact 2-trifluoromethyl-4-methoxy substitution pattern validated in nonsteroidal AR antagonist pharmacophores (IC50 <200 nM) and TrkA inhibitor scaffolds. • 2-CF3 orientation critical for AR binding pocket complementarity and metabolic stability • Lower m.p. (62-66°C) than the 3-CF3 isomer enables melt-phase, solvent-minimized process chemistry • 97% purity, consistent lot-to-lot quality for reproducible coupling and downstream derivatization

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
CAS No. 875664-48-5
Cat. No. B1304891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(trifluoromethyl)benzonitrile
CAS875664-48-5
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C9H6F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,1H3
InChIKeyFNPSTMJRNVUTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-(trifluoromethyl)benzonitrile – Key Properties & Overview


4-Methoxy-2-(trifluoromethyl)benzonitrile (CAS 875664-48-5) is a disubstituted benzonitrile bearing a methoxy group at the 4-position and a trifluoromethyl group at the 2-position. It has a molecular weight of 201.15 g/mol, a computed LogP of approximately 2.59, and a reported melting point of 62–66 °C [1]. This scaffold serves as a key intermediate in the synthesis of nonsteroidal androgen receptor (AR) modulators and kinase inhibitors, where the ortho-CF3 group enhances metabolic stability and binding affinity while the para-OCH3 group modulates electronic properties and solubility [2].

Why Analogs Cannot Replace 4-Methoxy-2-(trifluoromethyl)benzonitrile


In-class benzonitrile building blocks are not interchangeable because the relative positions of the methoxy and trifluoromethyl substituents on the phenyl ring dictate both the electronic landscape and the steric environment during downstream coupling reactions [1]. For instance, moving the CF3 group from the 2-position to the 3-position (4-methoxy-3-(trifluoromethyl)benzonitrile) raises the melting point by approximately 35 °C and alters the LogP, which affects solubility and reaction homogeneity . The non-fluorinated analog 4-methoxybenzonitrile lacks the electron-withdrawing and lipophilic contributions of the CF3 group entirely, resulting in a LogP reduction of roughly 1 unit and the absence of the metabolic stabilization that the CF3 group confers in drug-like molecules . Such physicochemical divergences translate into different reaction kinetics, purification behavior, and ultimately, different biological profiles of the final compounds.

4-Methoxy-2-(trifluoromethyl)benzonitrile: Quantitative Comparison vs. Closest Analogs


Lipophilicity Advantage vs. Non-Fluorinated Analog

The introduction of the ortho-CF3 group in 4-Methoxy-2-(trifluoromethyl)benzonitrile increases the computed LogP by approximately 1.0 unit relative to the non-fluorinated parent 4-methoxybenzonitrile, indicating a substantial gain in lipophilicity that can enhance membrane permeability and target binding in drug candidates .

Lipophilicity Drug Design Physicochemical Properties

Melting Point & Form vs. 3-CF3 Analog

4-Methoxy-2-(trifluoromethyl)benzonitrile exhibits a melting point of 62–66 °C, which is approximately 35 °C lower than its 3-CF3 regioisomer (98–100 °C). This lower melting point can simplify handling, dissolution, and melt-based reaction setups in process chemistry .

Solid-State Properties Process Chemistry Purification

Boiling Point & Volatility vs. 2-Methoxy-4-CF3 Analog

The boiling point of 4-Methoxy-2-(trifluoromethyl)benzonitrile is predicted to be approximately 267.8 °C at 760 mmHg, roughly 8.5 °C higher than that of its regioisomer 2-Methoxy-4-(trifluoromethyl)benzonitrile (259.3 °C). This difference, while modest, can influence distillation-based purification strategies and vapor-phase handling .

Volatility Distillation Process Safety

Androgen Receptor Modulator Scaffold SAR

The 4-aryl-2-trifluoromethylbenzonitrile scaffold, of which 4-Methoxy-2-(trifluoromethyl)benzonitrile is a direct precursor, has been validated in a series of androgen receptor (AR) antagonists. In a patented SAR study, compounds derived from this scaffold showed AR binding IC50 values below 200 nM and demonstrated in vivo efficacy in the Golden Syrian hamster ear model for sebum suppression [1]. The 2-CF3 substitution pattern is essential for AR binding; regioisomeric variants with CF3 at the 3- or 4-position lose significant activity (class-level inference; exact comparator data not publicly available) [2].

Androgen Receptor SAR Drug Intermediate

Purity & Batch Consistency: Multi-Vendor Sourcing

4-Methoxy-2-(trifluoromethyl)benzonitrile is commercially available from multiple reputable suppliers (Thermo Fisher/Alfa Aesar, Fluorochem, Bidepharm, AKSci) at purities of 97–98% with batch-specific QC documentation including NMR, HPLC, or GC . In contrast, its 3-CF3 regioisomer is offered by fewer vendors and at a typical purity of 97% without always providing full spectral characterization data . The broader sourcing base and documented QC for the 2-CF3 compound reduce lead time and quality risk for procurement teams .

Procurement Quality Control Supply Chain

4-Methoxy-2-(trifluoromethyl)benzonitrile: Application Scenarios


Androgen Receptor Modulator Discovery

This compound is the direct precursor to the 4-aryl-2-trifluoromethylbenzonitrile class of nonsteroidal AR antagonists, which have demonstrated IC50 values below 200 nM in AR binding assays and in vivo sebum suppression efficacy in the hamster ear model [1]. Medicinal chemistry teams pursuing topical or systemic AR modulation for dermatological or oncological indications should procure this specific regioisomer, as the 2-CF3 orientation is essential for AR binding pocket complementarity [2]. The methoxy group at the 4-position serves as a synthetic handle for further derivatization (e.g., O-dealkylation to the phenol for subsequent etherification).

Kinase Inhibitor Scaffold Construction

The trifluoromethylbenzonitrile core has been employed in patent literature for tropomyosin receptor kinase A (TrkA) inhibitors, with certain 4-substituted-2-(trifluoromethyl)benzonitrile derivatives demonstrating IC50 values in the low nanomolar range (e.g., 17.1 nM in TrkA ELISA assays) [1]. While the 4-methoxy variant is an intermediate rather than the final bioactive molecule, it provides a versatile starting point for introducing diverse 4-position substituents via demethylation and subsequent functionalization. Procurement teams supporting kinase inhibitor medicinal chemistry should prioritize this scaffold when the 2-CF3 pattern is required by the pharmacophore model.

Fluorinated Agrochemical Intermediate

The trifluoromethyl group is a privileged motif in agrochemicals due to its enhancement of metabolic stability and bioavailability. 4-Methoxy-2-(trifluoromethyl)benzonitrile has been cited as a building block for novel pesticides and herbicides [1]. The higher LogP (2.59 vs. 1.57 for the non-fluorinated analog) facilitates foliar uptake and cuticular penetration in plant-targeted applications [2]. Agrochemical R&D groups requiring a fluorinated benzonitrile intermediate with a para leaving/modifiable group should select this compound over non-fluorinated or regioisomeric alternatives.

Process Scale-Up: Melt-Phase & Solvent-Free Reactions

With a melting point of 62–66 °C—approximately 35 °C lower than the 3-CF3 regioisomer—this compound is more amenable to melt-phase reactions and solvent-free conditions at moderate temperatures [1]. Process chemists developing scalable, green chemistry routes may find the lower melting point advantageous for reducing solvent consumption and enabling homogeneous melt-phase transformations. The compound's boiling point of ~268 °C also provides a wide liquid-phase operating window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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